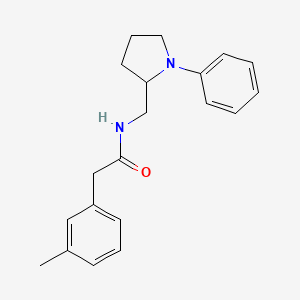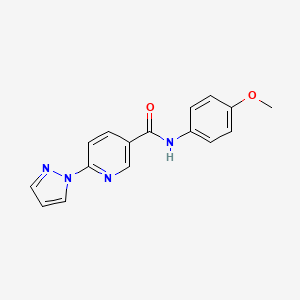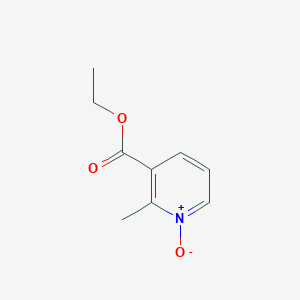![molecular formula C8H3BrClN3 B2473878 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile CAS No. 1400580-14-4](/img/structure/B2473878.png)
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
概要
説明
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrClN3 and a molecular weight of 256.49 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[1,2-b]pyridazine core, along with a carbonitrile group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as bromine, chlorine, and cyanide sources under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to achieve the desired product specifications .
化学反応の分析
Types of Reactions
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-b]pyridazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
科学的研究の応用
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Some similar compounds to 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile include:
- 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClN3/c9-6-1-7-8(10)5(2-11)3-12-13(7)4-6/h1,3-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAKDBSHORTLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)

![7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2473803.png)
![1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane](/img/structure/B2473805.png)


![{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2473808.png)


![methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2473816.png)

